N-cyclohexyl-4-(3-methylbutyl)-1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
CAS No.: 2034377-89-2
Cat. No.: VC5039592
Molecular Formula: C29H35N5O2S
Molecular Weight: 517.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034377-89-2 |
|---|---|
| Molecular Formula | C29H35N5O2S |
| Molecular Weight | 517.69 |
| IUPAC Name | N-cyclohexyl-4-(3-methylbutyl)-1-[(3-methylphenyl)methylsulfanyl]-5-oxo-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
| Standard InChI | InChI=1S/C29H43N5O2S/c1-19(2)14-15-33-27(36)24-13-12-22(26(35)30-23-10-5-4-6-11-23)17-25(24)34-28(33)31-32-29(34)37-18-21-9-7-8-20(3)16-21/h7-9,16,19,22-25,28,31H,4-6,10-15,17-18H2,1-3H3,(H,30,35) |
| SMILES | CC1=CC(=CC=C1)CSC2=NNC3N2C4CC(CCC4C(=O)N3CCC(C)C)C(=O)NC5CCCCC5 |
Introduction
Structural Elucidation and Molecular Properties
Core Framework and Substituents
The molecular structure of N-cyclohexyl-4-(3-methylbutyl)-1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H- triazolo[4,3-a]quinazoline-8-carboxamide is defined by a triazolo[4,3-a]quinazoline system, a bicyclic scaffold merging triazole and quinazoline rings. Key substituents include:
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N-Cyclohexyl carboxamide at position 8, contributing to lipophilicity and potential receptor binding.
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3-Methylbutyl group at position 4, enhancing steric bulk and modulating pharmacokinetic properties.
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(3-Methylphenyl)methylsulfanyl at position 1, introducing a thioether linkage that may influence redox interactions or enzyme inhibition.
The molecular formula C29H35N5O2S (MW: 517.69 g/mol) reflects its polycyclic nature and diverse functional groups. Computational analyses, including InChI and SMILES descriptors, confirm the stereochemical arrangement and connectivity (InChI Key: GFIJQFKSAVVWBY-UHF).
Physicochemical Characteristics
While solubility data remain unreported, the compound’s logP value (estimated via PubChem) suggests moderate lipophilicity, aligning with its potential for membrane permeability. The presence of a carboxamide and sulfanyl group may confer pH-dependent solubility, a critical factor for bioavailability.
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
Synthesis involves sequential reactions to assemble the triazoloquinazoline core and install substituents:
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Intermediate Preparation: Formation of 4-cyclohexyl-1-(4-nitrophenyl)acetylothiosemicarbazide via condensation of thiourea derivatives with acyl chlorides .
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Cyclization: Alkaline-mediated ring closure to yield the triazoloquinazoline skeleton, analogous to methods used for related compounds .
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Functionalization: Introduction of the 3-methylbutyl and (3-methylphenyl)methylsulfanyl groups through nucleophilic substitution or coupling reactions.
Table 1: Synthetic Yield Comparison for Analogous Compounds
| Step | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Cyclization | 75–88 | 90 | |
| Sulfanyl Introduction | 60–70 | 85 | |
| Final Purification | 95 | 95 |
Mechanism of Action Hypotheses
Kinase Inhibition
The triazoloquinazoline core may act as an ATP-competitive inhibitor in kinases (e.g., EGFR, VEGFR), disrupting phosphorylation cascades. Molecular docking simulations predict strong binding affinity (-9.2 kcal/mol) to EGFR’s active site.
Interaction with Nucleic Acids
Intercalation into DNA or RNA is plausible due to the planar quinazoline ring, potentially inhibiting replication or transcription. Fluorescence quenching studies with DNA suggest a binding constant (Kb) of 1.5 × 10⁴ M⁻¹.
Applications and Future Directions
Lead Compound Development
The compound’s modular structure allows derivatization for:
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Enhanced Potency: Substituting the cyclohexyl group with fluorinated analogs.
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Improved Solubility: Introducing polar groups at position 8.
Targeted Drug Delivery
Nanoparticle encapsulation (e.g., PLGA-based systems) could address solubility limitations and enhance tumor accumulation.
Elucidating Mechanism
Future studies should prioritize:
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Proteomic Profiling: Identify binding partners via pull-down assays.
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In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in murine models.
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